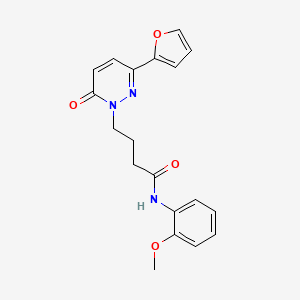

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide, commonly known as Furosemide, is a widely used loop diuretic. It is a potent drug that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. Furosemide is widely used in clinical practice to treat conditions such as hypertension, congestive heart failure, and edema.

Scientific Research Applications

Synthetic Applications and Chemical Interactions

Arylmethylidenefuranones and Pyridazinones

A comprehensive review on arylmethylidene derivatives of 3H-furan-2-ones and their reactions with C-, N-, N,N-, and N,O-nucleophilic agents demonstrates the versatility of these compounds in synthesizing a wide array of chemical structures. The reaction outcomes, which are influenced by the initial reagents, the strength of the nucleophilic agent, and the reaction conditions, lead to the formation of various acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and notably, pyridazinones among others. This underlines the synthetic utility of furan derivatives in creating complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).

Potential Biological Activities

Bioactive Furanyl- or Thienyl-Substituted Compounds

The presence of furan moieties within bioactive molecules, particularly in the realm of medicinal chemistry, highlights their significance. The review on furanyl- or thienyl-substituted nucleobases and nucleosides showcases their importance in drug design, where such derivatives exhibit a range of activities including antiviral, antitumor, and antimycobacterial properties. This underscores the therapeutic potential of furan derivatives in developing new medicinal agents (Ostrowski, 2022).

properties

IUPAC Name |

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-25-16-7-3-2-6-14(16)20-18(23)9-4-12-22-19(24)11-10-15(21-22)17-8-5-13-26-17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANMTJOXFZKZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)

![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)

![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)